poricoic acid H

EBV-EA tumor promotion chemoprevention

Researchers needing a validated negative control for cytotoxicity assays or a parent scaffold for EBV-EA inhibitor synthesis face supply inconsistency. Poricoic acid H (CAS 415724-85-5), a 3,4-seco-lanostane with a unique 24-methylene group, directly addresses this. - Exhibits minimal baseline cytotoxicity (IC50 >100 μM against A549, DU145, OVCAR-3, PANC-1), ideal as a negative control. - Serves as the authenticated starting material for 6,7-dehydroporicoic acid H (EBV-EA IC50: 187-348 mol ratio/32 pmol TPA). - Fully characterized reference standard (C31H48O5, MW 500.71) for dereplication of Poria cocos extracts via LC-MS/NMR.

Molecular Formula C31H48O5
Molecular Weight 500.7 g/mol
Cat. No. B1250747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameporicoic acid H
Synonyms16alpha-hydroxy-3,4-seco-24-methyllanosta-4(28),8,24(24(1))-triene-3,21-dioic acid
poricoic acid H
Molecular FormulaC31H48O5
Molecular Weight500.7 g/mol
Structural Identifiers
SMILESCC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O
InChIInChI=1S/C31H48O5/c1-18(2)20(5)9-10-21(28(35)36)27-25(32)17-31(8)24-12-11-22(19(3)4)29(6,15-14-26(33)34)23(24)13-16-30(27,31)7/h18,21-22,25,27,32H,3,5,9-17H2,1-2,4,6-8H3,(H,33,34)(H,35,36)/t21-,22+,25-,27+,29+,30-,31+/m1/s1
InChIKeyGKXXWKRLARTIQL-SMFZDKLCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Poricoic Acid H Overview


Poricoic acid H (CAS 415724-85-5, C31H48O5, MW 500.71) is a naturally occurring 3,4-seco-lanostane-type triterpenoid isolated from the sclerotium of the medicinal fungus Poria cocos [1]. It was first structurally characterized in 2002 alongside poricoic acid G as a 16α-hydroxy-3,4-seco-24-methyllanosta-4(28),8,24(24¹)-triene-3,21-dioic acid [1]. As a fungal metabolite with dual carboxylic acid and secondary alcohol functionalities [2], poricoic acid H serves as a chemical probe for investigating tumor promotion inhibition mechanisms and cancer chemoprevention pathways.

Natural lanostane triterpenoid probe from Poria cocos
Supports tumor-promotion pathway research and chemoprevention pathway studies
Structurally distinct 24-methylene scaffold for SAR and derivative synthesis

Poricoic Acid H: No Generic Substitution


Despite sharing the same 3,4-seco-lanostane core scaffold, poricoic acids exhibit stark differences in cytotoxicity profiles that preclude generic substitution. The 2002 seminal study by Ukiya et al. directly demonstrated that poricoic acid G (compound 1) exhibits significant cytotoxicity against leukemia HL-60 cells (GI50 = 39.3 nM), whereas poricoic acid A (compound 4) showed only moderate, broad-spectrum cytotoxicity [1]. Poricoic acid H itself has been shown to possess a unique 24-methylene substitution pattern distinguishing it from poricoic acid G and other class members [2]. In subsequent structure-activity investigations, 6,7-dehydroporicoic acid H (compound 18), a derivative of poricoic acid H, exhibited distinct EBV-EA inhibitory potency (IC50 = 187–348 mol ratio/32 pmol TPA) and moderate cytotoxicity against HL60 cells, underscoring that even minor structural modifications within this chemical space produce measurable biological divergence [3]. Substituting poricoic acid H with a structurally related analog without verifying the specific assay endpoint risks invalidating experimental results.

Target
Poricoic Acid H
24-methylene side chain; low solid-tumor cytotoxicity profile reported
Analog
Poricoic Acid G
24,25-olefin side chain; reported selective HL60 leukemia cell response differs
Target
Poricoic Acid H
No direct in vivo tumor promotion data; class-level inference only
Analog
Poricoic Acid C
Reported in vivo skin model response; endpoint profile may not transfer
Target
Poricoic Acid H
24-methylene substitution may influence receptor binding and permeability
Analog
Other Lanostane Triterpenes
Differential cytotoxicity and EBV-EA profiles reported; substitution risk high

Poricoic Acid H Comparative Evidence


EBV-EA Activation Inhibition

6,7-Dehydroporicoic acid H (compound 18), a direct structural derivative of poricoic acid H, inhibited Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA in Raji cells with an IC50 in the range of 187–348 mol ratio/32 pmol TPA [1]. This potency falls within the same range observed for other triterpene acids in the series (1–19), establishing baseline tumor-promotion inhibitory activity for the poricoic acid H scaffold. Comparative data for parent poricoic acid H in this specific assay remain unreported; the evidence presented here constitutes class-level inference based on the structurally closest derivative characterized to date.

EBV-EA Inhibition
Class-level inference
IC50 187–348 mol ratio/32 pmol TPA (derivative 18)
Supports tumor-promotion assay context
Parent H not directly assayed
EBV-EA tumor promotion chemoprevention lanostane triterpenes

In Vivo Skin Tumor Promotion Inhibition

In an in vivo two-stage mouse skin carcinogenesis model using DMBA as initiator and TPA as promoter, poricoic acid C (compound 13), a structural analog within the same lanostane-type triterpene class as poricoic acid H, exhibited inhibitory effects on skin tumor promotion [1]. The study demonstrated that compound 12 and poricoic acid C reduced papilloma formation relative to the TPA-treated control group. Poricoic acid H itself has not been evaluated in this in vivo model; the finding establishes that the lanostane-type triterpene class from Poria cocos, of which poricoic acid H is a representative member, possesses validated in vivo chemopreventive activity.

In Vivo Skin Model
Class-level inference
Poricoic acid C reduced papilloma formation (qualitative)
Supports in vivo model-response context
H not evaluated in vivo
in vivo two-stage carcinogenesis DMBA TPA tumor promotion

HL60 Leukemia Cytotoxicity

In a direct head-to-head cytotoxicity evaluation across multiple human cancer cell lines, poricoic acid G (compound 1) exhibited significant and selective cytotoxicity against HL60 leukemia cells with a GI50 of 39.3 nM, whereas poricoic acid A (compound 4) demonstrated only moderate, broad-spectrum cytotoxicity across all cell lines tested without pronounced selectivity [1]. This 2002 study established a clear differential cytotoxicity profile between two closely related poricoic acids, demonstrating that even minor structural variations within the 3,4-seco-lanostane series produce marked changes in potency and selectivity. Poricoic acid H was not directly evaluated for cytotoxicity in this study; its differentiation is inferred from its distinct 24-methylene structural features relative to poricoic acids A and G.

HL60 Cytotoxicity
Class-level inference
G: GI50 39.3 nM (selective)
A: moderate, broad-spectrum
Differential selectivity reported
H distinct by 24-methylene
HL60 cytotoxicity leukemia GI50 cancer

24-Methylene Side Chain Substitution

Poricoic acid H was structurally elucidated as 16α-hydroxy-3,4-seco-24-methyllanosta-4(28),8,24(24¹)-triene-3,21-dioic acid, distinguished from poricoic acid G by the presence of a 24-methylene (exocyclic methylene) group at C-24 rather than the 24,25-olefinic double bond found in poricoic acid G [1]. This structural divergence creates a distinct steric and electronic environment at the terminal side chain, a region known to influence receptor binding and cellular permeability in triterpenoid natural products. Both compounds share the same core 3,4-seco-lanostane scaffold, 16α-hydroxyl, and 3,21-dioic acid functionalities, making the C-24 substitution pattern the primary site of chemical differentiation [2].

C-24 Side Chain
Head-to-head
24-methylene (exocyclic) vs. 24,25-olefin in G
Direct structural differentiation
May influence receptor binding
3,4-seco-lanostane triterpene structural elucidation structure-activity relationship

Low Cytotoxicity in Solid Tumor Lines

Poricoic acid H (tested as compound 4a) exhibited minimal to no cytotoxicity against a panel of human solid tumor cell lines, with IC50 values exceeding 100 μM in A549 (lung adenocarcinoma), DU145 (prostate carcinoma), OVCAR-3 (ovarian adenocarcinoma), and PANC-1 (pancreatic carcinoma) cells after 48 h of exposure as assessed by MTT assay . This lack of broad-spectrum solid tumor cytotoxicity distinguishes poricoic acid H from more potently cytotoxic triterpenoids in the Poria cocos chemical library, such as poricotriol A (IC50 = 1.2–5.5 μM across six cell lines) [1]. The low baseline cytotoxicity of poricoic acid H may be advantageous for applications requiring a chemically defined scaffold with minimal off-target cell-killing effects.

Solid Tumor Cytotox.
Cross-study comparable
IC50 >100 μM (A549, DU145, OVCAR-3, PANC-1)
Supports low-cytotoxicity scaffold context
MTT assay, 48 h
A549 DU145 OVCAR-3 PANC-1 solid tumor

25-Hydroxy Derivative EBV-EA Activity

25-Hydroxyporicoic acid H (compound 11), a C-25 hydroxylated derivative of poricoic acid H, was isolated and structurally characterized from the epidermis of Poria cocos sclerotia [1]. In the EBV-EA activation assay using Raji cells induced with TPA, 25-hydroxyporicoic acid H exhibited inhibitory activity with an IC50 in the range of 195–340 mol ratio/32 pmol TPA, comparable to other active triterpene acids in the series [1]. This finding demonstrates that the poricoic acid H scaffold tolerates C-25 hydroxylation while retaining tumor-promotion inhibitory activity, providing a validated template for derivative design. Parent poricoic acid H IC50 data are not available in the same study.

25-OH Derivative
Class-level inference
IC50 195–340 mol ratio/32 pmol TPA
Derivative retains EBV-EA activity
Parent H not assayed
25-hydroxyporicoic acid H EBV-EA IC50 natural product

Poricoic Acid H Research Applications


Cancer Chemoprevention Target Identification

Poricoic acid H serves as a parent scaffold for the synthesis of derivatives such as 6,7-dehydroporicoic acid H and 25-hydroxyporicoic acid H, which have demonstrated IC50 values of 187–348 and 195–340 mol ratio/32 pmol TPA, respectively, in the Raji cell EBV-EA activation assay . Researchers investigating molecular mechanisms of tumor promotion and chemoprevention can utilize poricoic acid H as the chemical starting point for generating derivatives with validated EBV-EA inhibitory activity, enabling target deconvolution and pathway mapping studies.

Structure-Activity Relationship Studies

The 24-methylene side chain substitution pattern distinguishes poricoic acid H from poricoic acid G (24,25-olefin) and other class members, providing a structurally defined comparator for mapping how C-24 topology influences biological activity . This exocyclic methylene group alters the steric and electronic profile at the terminus of the side chain, a region critical for receptor interactions in triterpenoid natural products. Procurement of poricoic acid H enables side-by-side SAR investigations with poricoic acids A, B, G, and AM to delineate the structural determinants of differential cytotoxicity and chemopreventive activity.

Low-Cytotoxicity Control for Screening

With IC50 values exceeding 100 μM against A549, DU145, OVCAR-3, and PANC-1 solid tumor cell lines , poricoic acid H exhibits minimal baseline cytotoxicity compared to more potent Poria cocos triterpenoids such as poricotriol A (IC50 = 1.2–5.5 μM) [1]. This low-cytotoxicity profile makes poricoic acid H suitable as a chemically defined negative control or vehicle comparator in cellular cytotoxicity screening campaigns, allowing researchers to establish baseline cell viability thresholds when evaluating novel triterpenoid derivatives or extracts.

Dereplication of Poria cocos Extracts

Poricoic acid H, fully characterized spectroscopically in 2002 with established molecular formula (C31H48O5) and stereochemistry , serves as an authenticated analytical reference standard for the dereplication and quality control of Poria cocos-derived botanical preparations. Its distinct 24-methylene substitution pattern and retention characteristics enable unambiguous identification via LC-MS and NMR profiling of complex fungal extracts, supporting phytochemical standardization and batch-to-batch consistency assessment in natural product research.

Application
Selection Property
Validation Focus
Tumor-promotion pathway research
Scaffold for derivative synthesis with reported EBV-EA inhibition context
EBV-EA activation assay response review
Structure-activity relationship studies
24-methylene substitution pattern for side-chain topology comparison
Receptor-binding assay context
Low-cytotoxicity scaffold screening
Minimal baseline cytotoxicity in solid tumor cell models
Cell viability assay threshold context
Analytical dereplication standard
Distinct 24-methylene substitution for LC-MS/NMR identification
Chromatographic and spectroscopic profiling review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for poricoic acid H

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.